Methyl 4-(1-cyanovinyl)benzoate
Description
Methyl 4-(1-cyanovinyl)benzoate is a methyl benzoate derivative featuring a 1-cyanovinyl substituent at the para position of the aromatic ring.
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
methyl 4-(1-cyanoethenyl)benzoate |
InChI |
InChI=1S/C11H9NO2/c1-8(7-12)9-3-5-10(6-4-9)11(13)14-2/h3-6H,1H2,2H3 |
InChI Key |
LGMJFEPIQWAREU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(1-cyanovinyl)benzoate can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically employs a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. This involves the reaction of benzoic acid derivatives with methanol in the presence of an acidic catalyst . The reaction is typically carried out under controlled temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1-cyanovinyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) under acidic conditions.
Reduction: Hydrogen gas (H) with a palladium catalyst.
Substitution: Nitration using nitric acid (HNO) and sulfuric acid (HSO).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Nitro derivatives.
Scientific Research Applications
Methyl 4-(1-cyanovinyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 4-(1-cyanovinyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions , while the ester group can undergo hydrolysis to release benzoic acid derivatives. These reactions can affect various biochemical pathways and molecular targets, making the compound useful in different research applications .
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The cyanovinyl group in Methyl 4-(1-cyanovinyl)benzoate contrasts with substituents in related compounds:
- Methyl 4-(cyanoacetyl)benzoate (CAS 69316-08-1): Contains a cyanoacetyl group (–CO–CH2–CN), introducing both carbonyl and cyano functionalities.
- Methyl 4-(2-cyanophenyl)benzoate: Features a 2-cyanophenyl substituent, creating steric hindrance due to the ortho-substituted cyano group. The extended aromatic system enhances π-π stacking interactions .
- (S)-Methyl 4-(1-aminoethyl)benzoate: The aminoethyl group (–CH(NH2)–CH3) is electron-donating, increasing the ester’s resistance to hydrolysis compared to electron-withdrawing groups like cyanovinyl .
Physical Properties
*Calculated molecular weight based on structure.
- Melting Points: The cyanoacetyl derivative’s high melting point (170–174°C) suggests strong intermolecular interactions, likely due to hydrogen bonding from the carbonyl and cyano groups. The cyanovinyl analog may exhibit lower thermal stability due to reduced polarity.
- Solubility: Electron-withdrawing groups like cyanovinyl enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to aminoethyl-substituted analogs .
Spectral Characterization
- 1H NMR: For Methyl 4-(cyanoacetyl)benzoate, the methylene protons adjacent to the carbonyl (δ ~3.8 ppm) and cyano groups (δ ~2.9 ppm) are distinct. In contrast, the cyanovinyl group’s protons (CH2=CH–CN) would show deshielded vinyl signals (δ ~5–7 ppm) .
- HRMS: this compound’s molecular ion peak would align with its calculated molecular weight (187.18), differing from cyanoacetyl (203.19) and 2-cyanophenyl (237.25) analogs .
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